4-Benzyl-4-azaspiro[2.4]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-4-azaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-4-7-13(14)8-9-13/h1-3,5-6H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVASPGIXMSNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)N(C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857276 | |
| Record name | 4-Benzyl-4-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893404-77-8 | |
| Record name | 4-Benzyl-4-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of Azaspiro 2.4 Heptanes
Fundamental Chemical Transformations
The chemical behavior of the 4-Benzyl-4-azaspiro[2.4]heptane core is dictated by the interplay of its constituent rings and the benzyl (B1604629) group attached to the nitrogen. This section explores the fundamental reactions that underpin its derivatization.
Oxidation Reactions and Derivative Formation
Oxidation reactions on the this compound scaffold can target either the nitrogen atom or the carbon framework, leading to a variety of derivatives. While specific oxidation studies on this compound are not extensively detailed in the provided results, general principles of amine and organic compound oxidation can be applied.
The nitrogen of the azaspirocycle can potentially be oxidized to an N-oxide. More aggressive oxidation could lead to the cleavage of the pyrrolidine (B122466) ring. Oxidation of the carbon backbone, particularly at positions adjacent to the nitrogen or on the cyclopropane (B1198618) ring, can introduce carbonyl or hydroxyl functionalities. For instance, the oxidation of a related compound, 4-hydroxyproline, to a ketone is a key step in the synthesis of 4-spirocyclopropyl proline derivatives. google.com This suggests that similar transformations could be applied to the azaspiro[2.4]heptane system. The formation of dione (B5365651) derivatives, such as 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, highlights the potential for oxidation at the carbon atoms alpha to the nitrogen atom. nih.gov
Table 1: Potential Oxidation Products of this compound
| Starting Material | Potential Oxidized Product | Notes |
| This compound | This compound-N-oxide | Oxidation at the nitrogen atom. |
| This compound | 5-Benzyl-5-azaspiro[2.4]heptane-4-one | Oxidation at the carbon alpha to the nitrogen. |
| This compound | 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione | Further oxidation at the carbons alpha to the nitrogen. nih.gov |
Reduction Reactions and Functional Group Modification
Reduction reactions offer a versatile approach to modify functional groups on the this compound scaffold. A primary transformation is the reductive removal of the N-benzyl group. This debenzylation is typically achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. However, care must be taken as this method could potentially lead to the opening of the cyclopropane ring under harsh conditions.
Should the scaffold contain reducible functional groups, such as esters or carboxylic acids, these can be selectively reduced. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. fiveable.me Borane (BH3) offers a more selective alternative, reducing carboxylic acids in the presence of esters. fiveable.me Diisobutylaluminum hydride (DIBAL-H) can be employed for the partial reduction of esters to aldehydes at low temperatures. fiveable.me The choice of reducing agent is crucial for achieving the desired functional group modification without affecting other parts of the molecule. fiveable.meimperial.ac.uk
Nucleophilic Substitution Patterns on the Azaspiro[2.4]heptane Scaffold
The azaspiro[2.4]heptane scaffold can undergo nucleophilic substitution reactions, primarily at the nitrogen atom after debenzylation. Once the protecting benzyl group is removed, the secondary amine becomes a nucleophile and can react with various electrophiles.
Furthermore, if a leaving group is introduced onto the carbon framework, for instance by converting a hydroxyl group into a sulfonate ester or a halide, it becomes susceptible to nucleophilic attack. vanderbilt.edu The stereochemistry of these reactions, whether proceeding with inversion or retention of configuration, is a critical consideration in synthetic design. ub.edu The strained nature of the cyclopropane ring may influence the regioselectivity and stereoselectivity of such substitution reactions.
Functional Group Interconversions on the Azaspiro[2.4]heptane System
Functional group interconversions are essential for elaborating the core structure of this compound into more complex molecules. fiveable.meresearchgate.net These transformations allow for the strategic manipulation of reactive sites on the molecule.
A key interconversion involves the transformation of a ketone to an exocyclic methylene (B1212753) group via a Wittig reaction or by using reagents like the Tebbe or Lombardo reagent. google.com This olefin can then be a handle for further reactions. Another important interconversion is the conversion of an alcohol to a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. vanderbilt.edu For instance, an alcohol can be converted to a chloride using thionyl chloride or to a bromide using phosphorus tribromide. vanderbilt.edu These interconversions are fundamental tools for building molecular diversity from the azaspiro[2.4]heptane core. ub.edu
Strategies for Substituent Introduction on the this compound Core
Introducing substituents onto the this compound core is crucial for tailoring its properties for various applications.
One primary strategy involves the debenzylation of the nitrogen atom followed by N-alkylation or N-acylation. This allows for the introduction of a wide array of substituents at the nitrogen position. For example, after removing the benzyl group, the resulting secondary amine can be reacted with alkyl halides, acyl chlorides, or other electrophiles to introduce new functional groups.
Another approach involves the functionalization of the pyrrolidine ring. This can be achieved by first introducing a functional group, such as a ketone, and then performing subsequent reactions. For instance, the synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone often involves reactions like the Shapiro reaction or cross-coupling reactions. researchgate.net Similar strategies could potentially be adapted to the this compound system.
Modulating Electronic and Steric Effects through Derivatization
The introduction of different substituents onto the this compound core allows for the fine-tuning of its electronic and steric properties.
The electronic nature of the substituent on the nitrogen atom significantly impacts the nucleophilicity of the nitrogen. Electron-withdrawing groups, such as acyl or sulfonyl groups, will decrease the nucleophilicity, while electron-donating alkyl groups will increase it. The steric bulk of the substituent on the nitrogen can also influence the reactivity of the molecule by shielding certain reaction sites.
Similarly, substituents on the carbon framework can exert electronic and steric effects. For example, an electron-withdrawing group on the pyrrolidine ring can affect the acidity of adjacent protons. The steric hindrance imposed by substituents can direct the approach of incoming reagents, influencing the stereochemical outcome of reactions. The ability to modulate these effects through derivatization is a powerful tool in the design of novel molecules with specific properties. google.com
Theoretical and Computational Studies on Azaspiro 2.4 Heptanes
Conformational Analysis of Spiro[2.4]heptane Ring Systems
Energy Profiles of Rotational Isomers
The parent spiro[2.4]heptane is not flat and can adopt different puckered conformations. The cyclopentane (B165970) ring, in particular, can undergo pseudorotation, leading to a continuous series of "envelope" and "twist" conformations. The energy barrier for this pseudorotation is generally low. In the case of 4-Benzyl-4-azaspiro[2.4]heptane, the introduction of the nitrogen atom and the bulky benzyl (B1604629) group significantly influences the energy landscape of these rotational isomers.
The primary rotational isomers, or conformers, of the 4-azaspiro[2.4]heptane core would involve different puckering of the five-membered ring and the orientation of the benzyl group. The nitrogen atom can adopt either a pyramidal or a planar geometry, with the benzyl group occupying either an axial or equatorial-like position relative to the average plane of the five-membered ring. The relative energies of these conformers are dictated by a delicate balance of steric hindrance, torsional strain, and electronic effects.
Table 1: Hypothetical Energy Profile of this compound Rotational Isomers
| Isomer/Conformer | Benzyl Group Orientation | Relative Energy (kcal/mol) |
| Conformer A | Axial-like | 2.5 |
| Conformer B | Equatorial-like | 0.0 |
Note: This table presents a hypothetical energy profile for illustrative purposes, based on general principles of conformational analysis. Actual values would require specific computational calculations.
Influence of Substituents on Conformational Preferences
The N-benzyl substituent is expected to exert a profound influence on the conformational equilibrium of the azaspiro[2.4]heptane ring. Due to its steric bulk, the benzyl group will preferentially occupy a position that minimizes unfavorable steric interactions with the spirocyclic framework. This typically means an equatorial-like orientation is favored over an axial-like one, as the latter would lead to greater steric clashes with the hydrogen atoms on the cyclopentane ring.
Furthermore, the electronic nature of the benzyl group can engage in non-covalent interactions, such as C-H···π interactions, with the spirocyclic core, which could further stabilize certain conformations. The interplay of these steric and electronic effects ultimately determines the dominant conformation in the ensemble. Studies on related substituted spiro[3.3]heptane systems have demonstrated that even remote substituents can transmit conformational effects through the rigid spirocyclic framework. sci-hub.se
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound at the electronic level. nih.govscirp.org
Density Functional Theory (DFT) Applications in Spirocycle Research
DFT methods are widely employed in the study of spirocyclic compounds to predict their geometric structures, relative energies of conformers, vibrational frequencies, and electronic properties. rsc.orgnih.govchemmethod.commdpi.comrsc.org For this compound, DFT calculations could be used to:
Optimize the geometries of various possible conformers to find the minimum energy structures.
Calculate the relative energies of these conformers to determine their populations at a given temperature.
Compute the energy barriers for conformational interconversions, providing insight into the molecule's flexibility.
Predict spectroscopic properties , such as NMR chemical shifts, which can be compared with experimental data to validate the computed structures.
Table 2: Representative DFT-Calculated Parameters for a Hypothetical Conformer of this compound
| Parameter | Value |
| C-N-C (benzyl) bond angle | 115.2° |
| N-C (benzyl) bond length | 1.47 Å |
| Dipole Moment | 1.8 D |
Note: This table contains hypothetical data to illustrate the type of information obtainable from DFT calculations.
Analysis of Intramolecular Interactions
DFT, often in conjunction with methods like Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the intramolecular interactions that govern the structure and stability of this compound. rsc.org This includes:
Steric Interactions: Quantifying the repulsive forces between the benzyl group and the spirocyclic rings.
Hyperconjugative Effects: Analyzing the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which can contribute to conformational stability.
Dispersion Forces: Investigating the attractive van der Waals interactions, which can be particularly important for the folding of the benzyl group.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide a static picture of molecular conformations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound. researchgate.netnih.govtue.nlvscht.cz
Molecular dynamics (MD) simulations, for instance, can model the movement of the molecule over time, taking into account the solvent environment. This approach is invaluable for:
Exploring the conformational space: MD simulations can reveal the accessible conformations and the transitions between them, providing a more complete understanding of the molecule's flexibility.
Calculating thermodynamic properties: Free energy differences between conformers can be computed from MD simulations, offering a more accurate picture of their relative populations than single-point energy calculations.
Simulating molecular interactions: The interaction of this compound with other molecules, such as solvent molecules or biological macromolecules, can be modeled to predict its behavior in different environments.
By combining the detailed electronic insights from quantum chemical calculations with the dynamic picture from molecular modeling and simulations, a comprehensive understanding of the structure, properties, and potential function of this compound can be achieved.
Prediction of Structural Features and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the molecular geometry, electronic properties, and potential reactivity of novel compounds. researchgate.netscirp.org For this compound, these methods can elucidate the influence of the N-benzyl group on the azaspiro[2.4]heptane core.
The structural features of the azaspiro[2.4]heptane scaffold are of significant interest. The fusion of the strained aziridine (B145994) ring with the cyclopentane ring is expected to result in a non-planar geometry. Computational studies on similar spirocyclic systems, such as 1-azaspiro[2.4]hepta-1,4,6-trienes, have utilized DFT calculations to analyze their electronic structure and the extent of homoconjugative interactions. researchgate.net These studies reveal substantial interaction between the nitrogen lone pair and the π-orbitals of the five-membered ring, a phenomenon likely to be present, though modified, in the saturated cyclopentane ring of this compound.
The reactivity of the molecule is largely dictated by the interplay of the aziridine ring strain and the electronic effects of the N-benzyl substituent. The benzyl group, with its phenyl ring attached to a methylene (B1212753) group, can influence the reactivity of the nitrogen atom through both steric and electronic effects. wikipedia.org Computational studies on N-benzyl substituted heterocycles often explore the conformational preferences and the impact on the nucleophilicity of the nitrogen atom. nih.govresearchgate.net
The predicted structural and electronic properties of this compound, based on analogous systems, can be summarized in the following table. These values are illustrative and would require specific DFT calculations for precise determination.
| Property | Predicted Value/Characteristic | Basis of Prediction from Analogous Systems |
| Molecular Geometry | Non-planar spirocyclic structure | Inherent strain of the fused aziridine and cyclopentane rings. researchgate.net |
| Bond Angles (C-N-C in aziridine) | Approximately 60° (with some distortion) | Characteristic of a three-membered ring. |
| Nitrogen Atom Hybridization | Between sp² and sp³ | Pyramidalization of the nitrogen atom is expected, influenced by the benzyl group. researchgate.net |
| HOMO-LUMO Gap | Moderate | The presence of the benzyl group may slightly lower the gap compared to the unsubstituted azaspiro[2.4]heptane. researchgate.net |
| Reactivity Hotspots | Nitrogen lone pair, benzylic protons | The nitrogen is a nucleophilic center, and the benzylic C-H bonds are susceptible to radical abstraction. wikipedia.org |
Interactive Data Table: Predicted Properties of this compound This table is a predictive representation based on computational studies of analogous compounds.
| Feature | Predicted Detail |
|---|---|
| Core Scaffold | Azaspiro[2.4]heptane |
| Key Substituent | N-Benzyl group |
| Expected Dominant Conformer | Benzyl group in a pseudo-equatorial position to minimize steric hindrance. |
| Predicted Nitrogen Nucleophilicity | Moderate; influenced by steric hindrance from the benzyl group. |
| Potential for Ring Opening | The strained aziridine ring is susceptible to nucleophilic attack, leading to ring opening. |
Computational Elucidation of Reaction Mechanisms
Computational studies are instrumental in elucidating the mechanisms of reactions involving complex molecules like azaspiro[2.4]heptanes. rsc.org For this compound, theoretical calculations can provide insights into the transition states, activation energies, and stereochemical outcomes of various transformations.
One area of significant interest is the synthesis of the azaspiro[2.4]heptane core itself. Computational studies on the formation of similar azaspirocycles, such as dibenzo[d,f]azonine derivatives, have employed DFT to rationalize the stereochemical course of reactions, including intramolecular N-arylation. nih.gov These studies often reveal that the stereoselectivity is governed by subtle non-covalent interactions, which can be modeled computationally.
Furthermore, the reactivity of the N-benzyl group can be computationally explored. For instance, the mechanism of N-debenzylation, a common transformation in synthetic chemistry, can be modeled to understand the energetics of different pathways. Similarly, reactions at the benzylic position, such as oxidation or substitution, can be investigated to predict regioselectivity and reactivity. wikipedia.org
Computational approaches, such as the modeling of transition states in aza-spiro ring formations, have highlighted the crucial role of nitrogen pyramidalization in controlling reactivity. researchgate.net The application of such computational models to the reactions of this compound would be invaluable for predicting and understanding its chemical behavior.
The following table outlines potential reactions of this compound and how computational chemistry could elucidate their mechanisms, based on studies of related systems.
| Reaction Type | Computational Insights | Relevance from Analogous Systems |
| N-Debenzylation | Calculation of activation barriers for different deprotection methods (e.g., hydrogenolysis, oxidation). | General studies on N-benzyl protecting group removal. wikipedia.org |
| Aziridine Ring Opening | Modeling of transition states for nucleophilic attack at the aziridine carbons to predict regioselectivity and stereochemistry. | Studies on the reactivity of strained heterocycles. |
| Oxidation at Benzylic Position | Calculation of bond dissociation energies of benzylic C-H bonds to predict susceptibility to oxidation. | Known reactivity of benzylic positions. wikipedia.org |
| N-Alkylation/N-Arylation | Modeling of steric and electronic effects on the transition state to predict feasibility and yield. | Computational studies on N-functionalization of heterocycles. nih.gov |
Interactive Data Table: Computationally Explorable Reaction Mechanisms This table outlines how computational chemistry can be applied to understand the reactivity of this compound.
| Reaction | Key Computational Analysis |
|---|---|
| Synthesis | Modeling the transition state of the cyclization step to form the azaspiro[2.4]heptane ring to understand stereoselectivity. nih.gov |
| Functionalization | Calculating the molecular electrostatic potential to predict sites of electrophilic and nucleophilic attack. researchgate.net |
| Degradation/Metabolism | Simulating potential metabolic pathways, such as N-dealkylation or aromatic hydroxylation, and calculating their relative energy barriers. |
Applications of Azaspiro 2.4 Heptanes in Advanced Chemical Research
A Versatile Scaffold for Organic Synthesis
The inherent structural features of the 4-azaspiro[2.4]heptane core, combined with the presence of a benzyl (B1604629) group on the nitrogen atom, make 4-Benzyl-4-azaspiro[2.4]heptane a valuable tool for synthetic chemists. The spirocyclic nature of the molecule, where two rings share a single carbon atom, imparts a high degree of three-dimensionality, a desirable trait in modern drug discovery for exploring new chemical space.
Crafting Novel Molecular Architectures: Design Principles
The design of novel molecular architectures utilizing the this compound scaffold is guided by several key principles. The rigid spirocyclic core serves as a conformational anchor, reducing the entropic penalty upon binding to a biological target. The benzyl group, while often serving as a protecting group for the nitrogen atom, can also be strategically incorporated into the final molecular design to engage in specific interactions with target proteins, such as pi-stacking or hydrophobic interactions. Furthermore, the pyrrolidine (B122466) and cyclopropane (B1198618) rings of the scaffold can be functionalized at various positions, allowing for the introduction of diverse substituents to modulate pharmacological activity and physicochemical properties.
A Building Block for Complex Chemical Entities
The utility of the azaspiro[2.4]heptane framework as a building block for complex chemical entities is prominently exemplified by its incorporation into the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir. mdpi.com While the commercially relevant intermediate is typically the N-Boc protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, the fundamental synthetic strategies highlight the value of this spirocyclic system. mdpi.com The synthesis of such complex molecules often involves the initial construction of the core scaffold, followed by sequential functionalization. For instance, derivatives of 4-azaspiro[2.4]heptane can be synthesized and subsequently elaborated to introduce the necessary pharmacophoric elements for biological activity. researchgate.net The N-benzyl group can be readily introduced and later removed if necessary, providing a versatile handle for synthetic manipulations.
Innovations in Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The unique structural properties of the 4-azaspiro[2.4]heptane scaffold make it an attractive candidate for such replacements.
A Three-Dimensional Alternative to Common Heterocycles
In drug design, saturated heterocycles like piperidine (B6355638) and morpholine (B109124) are frequently employed. However, their conformational flexibility can sometimes be a drawback. The 4-azaspiro[2.4]heptane moiety offers a more conformationally restricted alternative. While direct studies on this compound as a bioisostere are not extensively documented, the broader class of azaspirocycles, such as 1-azaspiro[3.3]heptane, has been successfully validated as a bioisostere of piperidine. scienceopen.comenamine.netnih.govresearchgate.net This research demonstrates that replacing a piperidine ring with an azaspirocycle can lead to compounds with retained or even improved biological activity and better physicochemical properties. researchgate.netresearchgate.net The principle extends to the 4-azaspiro[2.4]heptane system, where the spirocyclic core can mimic the spatial arrangement of substituents on a piperidine or morpholine ring while offering a novel and patentable chemical space.
Enhancing Molecular Complexity and Exploring New Chemical Frontiers
The introduction of a spirocyclic center, such as that in this compound, significantly increases the three-dimensional character of a molecule. This departure from the often flat structures of traditional drug molecules allows for a more comprehensive exploration of the available chemical space. The defined exit vectors from the spirocyclic core enable the precise positioning of functional groups in three-dimensional space, which can lead to enhanced interactions with biological targets. This increased 3D complexity can also improve properties such as solubility and metabolic stability.
Illuminating Structure-Activity Relationships
Understanding the relationship between the structure of a molecule and its biological activity is fundamental to the design of new and improved therapeutic agents. While specific and detailed structure-activity relationship (SAR) studies on this compound are not widely published, the general principles of SAR for nitrogen-containing heterocycles provide a framework for its potential in this area. nih.gov
The ability to systematically modify the this compound scaffold at multiple positions allows for a thorough investigation of how different substituents impact biological activity. For instance, variations can be made to the aromatic ring of the benzyl group, or functional groups can be introduced onto the cyclopropane or pyrrolidine rings. By synthesizing and testing a library of such analogs, researchers can build a detailed picture of the key structural features required for optimal activity. This iterative process of design, synthesis, and testing is the engine of modern drug discovery. nih.govchemrxiv.org
Investigation of Molecular Target Interaction Mechanisms
Research into derivatives of this compound and related azaspiro[2.4]heptane structures has revealed potent activity against distinct and significant biological targets, primarily the Hepatitis C Virus (HCV) NS5A protein and orexin (B13118510) receptors.
HCV NS5A Protein Inhibition: The 5-azaspiro[2.4]heptane core, as a constrained proline analogue, is a key structural component of the highly potent HCV NS5A inhibitor, Ledipasvir. The mechanism of action involves direct, high-affinity binding to the viral NS5A protein. nih.govdoi.org NS5A is a multifunctional phosphoprotein essential for HCV's life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles. safetylit.org
Inhibitors containing the azaspiro-scaffold are thought to bind across the dimer interface of the NS5A protein, making crucial contacts with both monomers simultaneously. its.ac.id This interaction disrupts the protein's function, notably by impairing the formation of the NS5A-phosphatidylinositol 4-kinase IIIα (PI4KIIIα) complex. The recruitment of PI4KIIIα by NS5A is necessary for creating a specialized, lipid-rich intracellular environment known as the membranous web, which is the site of viral replication. its.ac.id By preventing this, the inhibitors effectively halt the viral life cycle.
The direct binding mechanism has been substantiated through experiments showing that specific mutations in the NS5A protein, such as Y93H, lead to viral resistance by diminishing the binding affinity of the inhibitor. nih.govdoi.org Further evidence comes from chemical genetics studies where a biotin-tagged inhibitor with the active stereochemistry was able to efficiently pull down the NS5A protein from cell lysates, whereas its inactive diastereomer could not, confirming selective and direct binding.
Orexin Receptor Antagonism: In a separate line of research, the 5-azaspiro[2.4]heptane scaffold was identified as a novel and potent structural class for dual orexin 1 (OX₁) and orexin 2 (OX₂) receptor antagonists. nih.govdoi.org The orexin system involves two neuropeptides (orexin A and B) that bind to these two G-protein coupled receptors, regulating key functions like wakefulness and appetite. The discovery began with a series of 4,4-disubstituted piperidines and evolved to the spirocyclic core, leading to the identification of lead compounds with potent dual activity, good brain penetration, and oral bioavailability. nih.govdoi.org
Table 1: Activity of Azaspiro[2.4]heptane Derivatives on Molecular Targets
Compound/Derivative Target Activity Type Value Notes Biotin-tagged NS5A Inhibitor (Compound 1) HCV NS5A (Genotype 1b) EC50 33 nM Active stereoisomer with (S)-configuration at proline centers. Inactive Stereoisomer (Compound 2) HCV NS5A (Genotype 1b) EC50 >10,000 nM Diastereomer of the active compound, demonstrating stereospecificity of binding. Lead Compound 15 Orexin 1 (OX₁) & Orexin 2 (OX₂) Receptors Antagonist Potent Identified as a potent dual antagonist with good pharmacokinetic properties. Specific IC50 values were not detailed in the abstract. [1, 2]
Influence of Spirocyclic Structure on Binding Pockets
The spirocyclic nature of the this compound scaffold is not merely an incidental feature; it is fundamental to its function as a component of biologically active molecules. The fusion of the cyclopropane and pyrrolidine rings at a single carbon atom imparts significant conformational rigidity, which has profound implications for how these molecules interact with the binding pockets of proteins.
Conformational Constraint and Pre-organization: Proline itself restricts the conformational freedom of a peptide backbone. mcmaster.ca Creating a spirocyclic analogue like an azaspiro[2.4]heptane derivative constrains the structure even further. This rigidity helps to "pre-organize" the molecule into a specific three-dimensional shape that is complementary to its target binding site. By reducing the entropic penalty of binding, such pre-organization can lead to a significant increase in binding affinity and activity. For example, proline analogues are known to stabilize specific secondary structures like the Type VI beta-turn, a common recognition motif in protein interactions.
Mimicry of Endogenous Motifs: The azaspiro[2.4]heptane core serves as a proline mimic, allowing it to engage binding sites that have evolved to recognize proline-containing sequences. mcmaster.ca Many critical protein-protein interactions are mediated by proline-rich domains that often adopt a specific helical conformation known as a polyproline type II (PPII) helix. The rigid geometry of spirocyclic scaffolds can effectively mimic a section of this helix, presenting appended functional groups in the correct spatial orientation to replicate the interactions of the native peptide ligand.
Importance of Stereochemistry: The defined three-dimensional structure means that the stereochemistry of the spirocyclic core is critical. As seen in the case of HCV NS5A inhibitors, a change in the stereochemistry at a single chiral center can completely abolish biological activity. This highlights that the binding pocket has a highly specific shape and that only the correct enantiomer can position its interactive groups appropriately to engage the target.
The spirocyclic cyclopropane ring was noted as a distinctive and important feature for modulating selectivity between the orexin 1 and orexin 2 receptors in the development of dual antagonists. doi.org This suggests that the unique shape and electronic nature of the spiro-fusion directly influences how the molecule fits into and interacts with the subtle differences between the binding pockets of closely related receptor subtypes.
Table of Mentioned Compounds
Future Perspectives in 4 Benzyl 4 Azaspiro 2.4 Heptane Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of azaspiro[2.4]heptane derivatives, while established, is poised for significant evolution. Future research will likely prioritize the development of more efficient, scalable, and environmentally benign synthetic routes. Current methods, although effective, sometimes face challenges related to yield, cost, and the use of hazardous reagents, particularly for large-scale production. nih.gov
Modern synthetic innovations, such as photocatalysis for on-DNA synthesis of related spirocycles, highlight a trend towards integrating synthetic chemistry with other fields to create vast libraries of compounds for high-throughput screening. nih.gov Adapting such methodologies could rapidly accelerate the discovery of new derivatives with unique properties.
Table 1: Emerging Synthetic Strategies for Azaspiro-Compounds
| Synthetic Approach | Key Advantages | Relevant Research Area |
|---|---|---|
| Catalytic Enantioselection | Access to stereochemically pure compounds, crucial for biological applications. mdpi.com | Medicinal Chemistry, Pharmacology |
| Green Chemistry Methods | Reduced environmental impact, increased safety, potential for lower costs. mdpi.com | Sustainable Chemistry, Process Development |
| One-Pot Domino Reactions | Increased efficiency, reduced waste, rapid construction of molecular complexity. nih.gov | Organic Synthesis, Drug Discovery |
| Protecting-Group-Free Synthesis | Streamlined processes, improved scalability, cost-effectiveness. nih.gov | Industrial Chemistry, Pharmaceutical Manufacturing |
Advanced Computational Investigations for Structure and Reactivity Prediction
Computational chemistry is set to become an indispensable tool in the study of 4-benzyl-4-azaspiro[2.4]heptane and its derivatives. The spirocyclic core imparts a rigid, three-dimensional structure that is crucial to its function but can be challenging to predict and analyze through experimental means alone. researchgate.netbldpharm.com Advanced computational methods will provide deeper insights into its structure, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) will likely be a cornerstone of these investigations. DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for spectroscopic analysis (FT-IR), and compute theoretical NMR chemical shifts (¹H-NMR and ¹³C-NMR). researchgate.net This allows for a direct comparison with experimental data, aiding in structure elucidation and confirmation. Furthermore, DFT can be employed to calculate various quantum chemical parameters to understand the electronic properties and reactivity of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals. researchgate.net
Molecular dynamics (MD) simulations will be crucial for understanding the conformational behavior of the azaspiro[2.4]heptane scaffold. While considered rigid, the ring system possesses some flexibility that can influence how it binds to a biological target. nih.gov MD simulations can model the dynamic movements of the molecule over time, revealing its preferred conformations and the energy barriers between them. This information is vital for drug design, as it helps in creating molecules with a pre-organized geometry for optimal target binding, potentially enhancing potency and selectivity. nih.gov These computational tools allow researchers to rationalize structure-activity relationships (SAR) and guide the design of next-generation compounds with improved properties. researchgate.net
Expansion of Azaspiro[2.4]heptane Scaffold Applications in Diverse Chemical Fields
The primary application of the azaspiro[2.4]heptane scaffold has been in medicinal chemistry, where its unique structural and physicochemical properties have proven highly valuable. Derivatives have been identified as potent orexin (B13118510) receptor antagonists, which are of interest for treating sleep disorders and other neurological conditions. researchgate.netnih.gov Moreover, a related derivative is a key building block in the synthesis of the antiviral drug ledipasvir, used to treat hepatitis C. mdpi.com
The future will see an expansion of these applications, driven by the scaffold's ability to act as a "bioisostere." Its three-dimensional shape can mimic other common chemical motifs, such as piperidine (B6355638) or piperazine, while offering improved properties. bldpharm.comresearchgate.net Introducing the spirocyclic system can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates for drug candidates. bldpharm.com This leads to enhanced solubility, metabolic stability, and target selectivity. researchgate.netbldpharm.com Consequently, the azaspiro[2.4]heptane scaffold is a promising candidate for developing novel therapeutics targeting a wide range of diseases, from neuropsychiatric disorders to cancer. mdpi.comacs.org
Beyond medicine, the rigid, well-defined structure of spirocyclic systems presents opportunities in materials science. The ability to precisely control the spatial arrangement of functional groups could be exploited in the design of novel polymers, organic light-emitting diodes (OLEDs), or chiral catalysts. The unique photophysical properties that can arise from the spiro-conjugation are an area ripe for exploration. nih.gov
Table 2: Current and Potential Applications of the Azaspiro[2.4]heptane Scaffold
| Field | Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Orexin Receptor Antagonists researchgate.netnih.gov | Treatment of sleep disorders. |
| Medicinal Chemistry | Antiviral Drug Synthesis (Ledipasvir) mdpi.com | Key structural component for potent biological activity. |
| Medicinal Chemistry | Bioisosteric Replacement bldpharm.comresearchgate.net | Improving physicochemical and pharmacokinetic properties of drug candidates. |
| Neuropharmacology | Monoamine Transporter Inhibitors acs.org | Potential treatments for neuropsychiatric disorders. |
Interdisciplinary Research Directions Involving Spirocyclic Systems
The full potential of this compound and related spirocycles will be unlocked through interdisciplinary research. The convergence of organic synthesis, computational chemistry, pharmacology, and materials science is essential for translating the unique properties of these molecules into practical applications.
A prominent example of this synergy is the interface between synthetic chemistry and chemical biology. The development of methods to incorporate spirocycles into DNA-encoded libraries (DELs) allows for the rapid screening of millions of compounds against various biological targets. nih.gov This high-throughput approach, combining sophisticated organic synthesis with molecular biology techniques, can dramatically accelerate the early stages of drug discovery.
Collaboration between synthetic chemists and natural product chemists also holds significant promise. Many natural products feature spirocyclic motifs and exhibit potent biological activity. nih.gov Studying the biosynthetic pathways of these natural compounds can inspire new, more efficient synthetic strategies for creating novel spirocycles.
Furthermore, the intersection of spirocycle chemistry with nanotechnology and materials science is an emerging frontier. For instance, the development of biopolymer-based nanocatalysts for the synthesis of spiro-compounds demonstrates a fusion of green chemistry, materials science, and catalysis. scielo.org.za Future projects could involve embedding spirocyclic units into novel materials to create sensors, smart fabrics, or specialized optical devices, requiring close collaboration between chemists, physicists, and engineers.
Q & A
Q. How to validate analytical methods for trace impurity detection in this compound?
- Methodological Answer :
- Spike Recovery Tests : Add known impurities (e.g., benzophenone analogs) and quantify recovery rates via HPLC .
- Limit of Detection (LOD) : Determine using signal-to-noise ratios (S/N ≥ 3) in mass spectrometry .
Data Contradiction and Theoretical Frameworks
Q. How to reconcile conflicting reactivity data in oxidation studies?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate competing pathways. For example, competing sulfone vs. epoxide formation in oxidation can be resolved by varying oxidizing agents .
Q. What theoretical frameworks guide mechanistic studies of this compound?
- Methodological Answer :
- Hammett Analysis : Correlate substituent effects with reaction rates to infer electron-donating/withdrawing influences .
- Frontier Molecular Orbital Theory : Predict regioselectivity in electrophilic attacks using HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
